molecular formula C9H8BrClO2 B2598392 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 792954-07-5

6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2598392
CAS No.: 792954-07-5
M. Wt: 263.52
InChI Key: MPYUWWANTIKFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a halogenated benzodioxine derivative featuring a bromine atom at position 6 and a chloromethyl group at position 7. The benzodioxine core consists of a fused benzene ring with a 1,4-dioxane moiety, imparting both aromatic and ether-like electronic characteristics.

Properties

IUPAC Name

6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYUWWANTIKFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792954-07-5
Record name 6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-benzodioxine derivatives.

    Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction, typically using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) demonstrates significant susceptibility to nucleophilic substitution (SN2 mechanism), with reactions typically requiring polar aprotic solvents and elevated temperatures.

Reaction TypeReagents/ConditionsProductYield/Notes
Amine alkylationEthylamine (excess), DMF, 80°C7-[(Ethylamino)methyl]-6-bromo-2,3-dihydro-1,4-benzodioxine65–75% yield; forms secondary amine derivative
Thiol substitutionSodium thiophenolate, THF, reflux7-[(Phenylthio)methyl]-6-bromo-2,3-dihydro-1,4-benzodioxine85% yield; sulfur nucleophiles show higher reactivity
AlcoholysisKOH/MeOH, 60°C7-(Methoxymethyl)-6-bromo-2,3-dihydro-1,4-benzodioxine90% conversion; base-driven dehydrohalogenation

Key Insight : The chloromethyl group’s reactivity follows the trend: thiols > amines > alcohols, aligning with nucleophilicity scales.

Bromine-Directed Coupling Reactions

The bromine atom participates in cross-coupling reactions under transition-metal catalysis, though its electron-withdrawing benzodioxine framework necessitates optimized conditions.

Reaction TypeCatalytic SystemProductEfficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME, 90°C6-Aryl-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine40–60% yield; steric hindrance limits coupling efficiency
Ullmann couplingCuI, 1,10-phenanthroline, aryl iodide, DMF, 120°CBiaryl derivativesModerate yields (30–50%); requires extended reaction times

Structural Consideration : The bromine’s position ortho to the dioxane oxygen reduces electrophilicity, necessitating stronger bases or ligands for activation .

Elimination and Rearrangement Pathways

Under basic conditions, the chloromethyl group undergoes elimination to form conjugated dienes or rearranges via neighboring-group participation.

ConditionsMechanismProduct
DBU, DMSO, 100°Cβ-Elimination of HCl6-Bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
AlCl₃, CH₂Cl₂, rtFriedel-Crafts alkylationIntramolecular cyclization products (e.g., fused tricyclic systems)

Notable Observation : Elimination competes with substitution in strongly basic media, with solvent polarity influencing pathway dominance.

Reductive Transformations

Selective reduction of the chloromethyl group is achievable under controlled conditions:

Reducing AgentConditionsProduct
LiAlH₄, THF, 0°C → rt4 hr7-Methyl-6-bromo-2,3-dihydro-1,4-benzodioxine
H₂, Pd/C, EtOH1 atm, 25°CNo reaction (bromine remains intact; chloromethyl group unreactive to H₂)

Limitation : Over-reduction risks C-Br bond cleavage; thus, mild conditions are critical .

Reaction Optimization Guidelines

ParameterOptimal Range
Temperature (substitution)60–80°C
Solvent (coupling)DME > DMF > THF
Catalyst loading (Pd)5–10 mol%

Scientific Research Applications

Organic Synthesis

6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine serves as a versatile intermediate in organic synthesis. Its chloromethyl groups are highly reactive and can undergo nucleophilic substitution reactions, making it suitable for synthesizing various derivatives.

Common Reactions:

  • Nucleophilic Substitution: The chloromethyl groups can be replaced by amines or alcohols to form new compounds.
  • Formation of Benzodioxine Derivatives: The compound can be modified to yield derivatives with enhanced biological activity.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit pharmacological properties. For instance, compounds derived from this structure have been investigated for their anti-inflammatory effects, akin to glucocorticoids but with fewer side effects .

Case Study: Anti-inflammatory Activity
A study demonstrated that certain derivatives of this compound showed significant anti-inflammatory activity comparable to traditional glucocorticoids. These findings suggest potential therapeutic applications in treating chronic inflammatory diseases .

Green Chemistry

The synthesis of this compound can be achieved through environmentally friendly methods. For example, biocatalytic processes using recombinant microbial cells have been employed to produce this compound efficiently and sustainably.

Biocatalytic Synthesis:

  • Methodology: A one-pot biocatalytic process minimizes waste and reduces the need for harsh reagents.
  • Outcomes: This method not only simplifies the synthesis but also aligns with principles of green chemistry by reducing environmental impact.

Mechanism of Action

The mechanism of action of 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets and pathways within biological systems. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine with structurally related benzodioxine and benzodithiazine derivatives from the literature:

Compound Name Substituents (Positions) Core Structure Key Properties/Activities Reference
This compound Br (6), CH2Cl (7) Benzodioxine Potential reactivity via Cl and Br sites N/A
6-Acetamido-2,3-dihydro-1,4-benzodioxine Acetamido (6) Benzodioxine Moderate cytotoxicity in antitumor assays
5-(2-Chloroethoxy)-2,3-dihydro-1,4-benzodioxine OCH2CH2Cl (5) Benzodioxine Weak intermolecular interactions; no π-stacking
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone Br (7), phenylethanone (6) Benzodioxine Structural analog with ketone functionality
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Cl (6), Me (7), Br (Ph) Benzodithiazine High thermal stability (mp 330–331°C dec.)
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Cl (6), CO2Me (7) Benzodithiazine Dual IR peaks for C=O and C=N bonds

Key Observations:

Substituent Effects on Reactivity: The chloromethyl group in the target compound contrasts with the ethoxy group in 5-(2-chloroethoxy)-2,3-dihydro-1,4-benzodioxine . Bromine at position 6 (target compound) vs. position 7 in 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone suggests positional isomerism could alter electronic distribution and intermolecular interactions.

acetamido) may modulate antitumor effects .

Physical and Spectral Properties :

  • Benzodithiazines (e.g., compound 3) display distinct IR peaks for SO2 (1330–1160 cm⁻¹) and C=O (1740 cm⁻¹), whereas benzodioxines lack sulfur-based vibrations but may show ether-related C-O stretching .
  • Chloromethyl-substituted benzodioxines are expected to exhibit ¹H-NMR signals near δ 4.0–4.5 ppm for CH2Cl, comparable to methyl signals (δ 2.44 ppm) in compound 8 .

Synthetic Strategies :

  • Analogous compounds (e.g., compound 15) are synthesized via condensation of aldehydes with hydrazine derivatives, suggesting that the target compound could be prepared similarly using 6-bromo-7-(chloromethyl) precursors .

Research Implications and Gaps

  • Medicinal Chemistry : The chloromethyl group in the target compound offers a handle for conjugating pharmacophores, analogous to the acetamido group in antitumor benzodioxines .
  • Materials Science : Halogenated benzodioxines may exhibit unique crystal-packing behaviors, as seen in 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine, where weak C–H···O interactions dominate .
  • Limitations : Direct data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a synthetic compound belonging to the benzodioxine class, which is recognized for its diverse biological activities. This compound's unique structural characteristics, including the presence of bromine and chloromethyl groups, may significantly influence its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrClO2C_9H_8BrClO_2, with a molecular weight of approximately 251.52 g/mol. The compound features a benzodioxine core with bromine at the sixth position and a chloromethyl group at the seventh position. These substituents enhance its lipophilicity and may affect its interaction with biological targets.

Anticancer Properties

Research on related benzodioxine compounds indicates potential anticancer activity. For instance, studies have shown that benzodioxole derivatives can exhibit cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. A notable compound from this class demonstrated significant inhibition of DNA synthesis and induced apoptosis in cancer cells . The structural modifications in benzodioxines, such as those found in this compound, could similarly enhance anticancer efficacy through increased lipophilicity and altered receptor interactions.

Enzyme Inhibition

Benzodioxine derivatives have also been investigated for their inhibitory effects on cholinesterases (AChE and BuChE). The presence of halogen substituents like bromine has been correlated with enhanced inhibitory activity against these enzymes. For example, compounds structurally similar to this compound showed varying degrees of inhibition against AChE, suggesting that this compound might also possess similar properties .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The halogen atoms (bromine and chlorine) enhance binding affinity to these targets. This compound may function as an inhibitor or modulator depending on the context of its interaction with biological systems .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating various benzodioxole derivatives found that certain modifications led to increased anticancer activity by enhancing apoptosis in cancer cell lines .
  • Cholinesterase Inhibition : Compounds similar to this compound were tested for their ability to inhibit AChE and BuChE. Results indicated that brominated derivatives were more effective inhibitors than their non-brominated counterparts .

Comparative Analysis

To illustrate the biological activity of this compound in relation to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compound C₉H₈BrClO₂Bromine and chloromethyl substituentsPotential anticancer and cholinesterase inhibition
6-Chloro-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine C₉H₈ClF₂O₂Difluoromethyl instead of chloromethylEnhanced lipophilicity; potential for different biological interactions
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin C₉H₈N₂O₂Nitro group additionDistinct electronic properties; varied interactions

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine and its derivatives?

Synthesis typically involves functionalization of the 1,4-benzodioxine core. Key steps include:

  • Bromination : Electrophilic substitution at the 6-position using brominating agents (e.g., Br₂/FeBr₃) under controlled conditions .
  • Chloromethylation : Introduction of the chloromethyl group at the 7-position via Friedel-Crafts alkylation or nucleophilic substitution .
  • Reductive Amination : For derivatives, use Pd/C-catalyzed hydrogenation or NaBH₄ reduction to stabilize intermediates .
  • Purification : Column chromatography (e.g., silica gel) and HPLC are critical for isolating high-purity compounds (>95% by HPLC) .

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine and chloromethyl group positions) via coupling constants and chemical shifts .
    • IR Spectroscopy : Identify functional groups (e.g., C-Br at ~600 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • Chromatography : HPLC retention times and mass spectrometry (LC-MS) validate molecular weight and purity .

Q. What are the key considerations for modifying functional groups on the benzodioxine scaffold?

  • Reactivity : The chloromethyl group is prone to nucleophilic substitution (e.g., with amines or thiols) .
  • Oxidation : Alkaline KMnO₄ can oxidize alcohol derivatives to carboxylic acids, but ester forms are often preferred for biological activity due to better cell permeability .

Advanced Research Questions

Q. How does this compound inhibit angiogenesis, and what methodological approaches validate this activity?

  • Mechanism : The compound exhibits dual activity as a thrombin inhibitor and GPIIb/IIIa antagonist, disrupting endothelial cell migration and tube formation .
  • Assays :
    • In Vitro : Endothelial cell proliferation assays (IC₅₀ values: 1.8–7.9 µM) .
    • Ex Vivo : Chicken chorioallantoic membrane (CAM) models quantify vascular disruption (e.g., 100% inhibition at 10 µM for ester derivatives) .
  • Target Validation : Radioactive kinase assays confirm VEGFR2 inhibition (IC₅₀ ~2 µM), suggesting multi-target effects .

Q. How should researchers address contradictions in activity data between ester and carboxylic acid derivatives?

  • Key Finding : Ester derivatives (e.g., ethyl esters) show potent antiangiogenic activity, while carboxylic acids are inactive due to poor cellular uptake .
  • Methodological Resolution :
    • Permeability Studies : Use Caco-2 cell monolayers to assess logP and membrane permeability.
    • Prodrug Strategies : Modify acid derivatives with lipophilic protecting groups (e.g., tert-butyl esters) to enhance bioavailability .

Q. What strategies integrate dual pharmacological activities (thrombin inhibition and GPIIb/IIIa antagonism) into a single molecule?

  • Pharmacophore Design : Overlap thrombin’s active site (basic/aromatic motifs) with GPIIb/IIIa’s RGD-binding pocket .
  • Structural Optimization :
    • Regioisomerism : 6-substituted derivatives exhibit stronger thrombin inhibition than 7-substituted analogs .
    • Stereochemistry : Enantiomeric purity (e.g., R vs. S configurations) impacts target affinity; chiral HPLC guides separation .

Q. How can researchers investigate off-target effects, such as VEGFR2 inhibition, in this compound’s mechanism?

  • Kinase Profiling : Use recombinant VEGFR2 kinase assays with ATP-competitive probes (IC₅₀ reported at 2–5 µM) .
  • Transcriptomics : RNA-seq of treated endothelial cells identifies downstream pathways (e.g., HIF-1α or MAPK) .

Methodological Notes

  • Data Reproducibility : Replicate CAM assays in triplicate with vehicle controls to account for batch variability .
  • Toxicity Screening : Prioritize compounds with IC₅₀ <10 µM in MTT assays to exclude nonspecific cytotoxicity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to thrombin and VEGFR2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.